(R)-3-Ethylmorpholine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(3R)-3-ethylmorpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-2-6-5-8-4-3-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJPOPZYIIQVBQ-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1COCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00733801 | |
| Record name | (3R)-3-Ethylmorpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00733801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218785-38-7 | |
| Record name | (3R)-3-Ethylmorpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00733801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Enantioselective Synthesis Methodologies for R 3 Ethylmorpholine Hydrochloride
Direct Asymmetric Synthesis Approaches to Chiral Morpholine (B109124) Ring Systems
Direct asymmetric synthesis aims to create the chiral morpholine ring system with the desired stereochemistry from the outset, avoiding the need for later separation of enantiomers. This is often a more efficient and atom-economical approach.
Catalytic Asymmetric Reactions for Enantiomeric Enrichment
Catalytic asymmetric reactions utilize a small amount of a chiral catalyst to transfer stereochemical information to a prochiral substrate, leading to an excess of one enantiomer. For the synthesis of chiral morpholines, several catalytic strategies have been explored.
One prominent method is the asymmetric hydrogenation of unsaturated morpholine precursors, known as dehydromorpholines. nih.govrsc.org This approach involves the addition of hydrogen across a double bond in the morpholine ring, guided by a chiral metal catalyst to favor the formation of one enantiomer. For instance, rhodium complexes with chiral bisphosphine ligands have been successfully employed for the asymmetric hydrogenation of 2-substituted dehydromorpholines, achieving high yields and excellent enantioselectivities (up to 99% ee). nih.govrsc.orgrsc.org Although this specific example focuses on 2-substituted morpholines, the principle can be extended to the synthesis of 3-substituted morpholines like (R)-3-Ethylmorpholine. The key to this method's success lies in the design of the chiral ligand, which creates a chiral environment around the metal center, directing the approach of the substrate and the delivery of hydrogen. nih.govrsc.org
Another powerful strategy is the tandem sequential one-pot reaction involving hydroamination and asymmetric transfer hydrogenation. acs.org This method starts with an appropriate aminoalkyne substrate containing an ether linkage. A catalyst, such as a bis(amidate)bis(amido)Ti complex, facilitates an intramolecular hydroamination to form a cyclic imine. acs.org This imine is then reduced in the same pot using a well-known asymmetric transfer hydrogenation catalyst, like the Noyori-Ikariya catalyst, RuCl(S,S)-Ts-DPEN, to yield the chiral 3-substituted morpholine with high enantiomeric excess (>95% ee). acs.org A crucial factor for achieving high enantioselectivity in this system is the presence of a hydrogen-bond acceptor in the substrate, which interacts with the catalyst's ligand. acs.org
Organocatalysis also presents a viable route. For example, a domino ring-opening cyclization reaction can be used to construct morpholin-2-one (B1368128) structures, which are precursors to morpholines. thieme-connect.com This process can start with simple aldehydes and (phenylsulfonyl)acetonitrile, which undergo a Knoevenagel condensation. The resulting intermediate is then asymmetrically epoxidized using a modified quinine (B1679958) organocatalyst. thieme-connect.com The subsequent addition of a 2-aminoethanol equivalent triggers the domino reaction to form the chiral morpholin-2-one with good yield and enantioselectivity. thieme-connect.com
The table below summarizes key catalytic asymmetric reactions applicable to the synthesis of chiral morpholine systems.
| Catalytic Method | Substrate Type | Catalyst System | Key Features | Reported Enantioselectivity |
| Asymmetric Hydrogenation | Dehydromorpholines | Bisphosphine-Rhodium Complex | Forms stereocenter after cyclization. | Up to 99% ee nih.govrsc.orgrsc.org |
| Tandem Hydroamination/Asymmetric Transfer Hydrogenation | Ether-containing aminoalkynes | Ti-complex and Ru-catalyst (Noyori-Ikariya) | One-pot synthesis of 3-substituted morpholines. | >95% ee acs.org |
| Organocatalytic Domino Ring-Opening Cyclization | Aldehydes and (phenylsulfonyl)acetonitrile | Modified Quinine Organocatalyst | Forms morpholin-2-one precursors. | Up to 91% ee for morpholin-2-one product thieme-connect.com |
Biocatalytic Transformations in Chiral Morpholine Synthesis
Biocatalysis leverages the high selectivity of enzymes to perform stereoselective transformations, offering a green and efficient alternative to traditional chemical methods. nih.gov Enzymes operate under mild conditions, minimizing issues like racemization and isomerization. nih.gov
For the synthesis of chiral morpholines, enzymes can be used in several ways. One approach is the asymmetric reduction of a ketone precursor. Ketoreductases (KREDs), often used with a cofactor regeneration system (e.g., glucose dehydrogenase), can reduce a keto group to a hydroxyl group with high enantioselectivity, establishing a key stereocenter. mdpi.com This chiral alcohol can then be further elaborated to form the morpholine ring. The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactor systems, is also a common and cost-effective strategy. nih.gov
Another biocatalytic strategy involves the reductive amination of a keto acid precursor. nih.gov Specific enzymes, such as N-methyl amino acid dehydrogenases or ketimine reductases, can catalyze the coupling of a ketone with an amine, followed by reduction to form a chiral amine. nih.gov This method can be used to synthesize N-alkylated amino acids, which can be precursors for 3-substituted morpholines.
The table below provides an overview of biocatalytic methods that can be adapted for the synthesis of chiral morpholine precursors.
| Biocatalytic Method | Enzyme Class | Substrate Type | Transformation | Key Advantages |
| Asymmetric Reduction | Ketoreductases (KREDs) | Keto-ester or keto-acid | Reduction of a ketone to a chiral alcohol. | High enantioselectivity (>99.5% ee reported for similar substrates) mdpi.com, mild reaction conditions. |
| Reductive Amination | N-methyl amino acid dehydrogenases, Ketimine reductases | Keto-acid and amine | Asymmetric formation of a C-N bond. | Sustainable route to chiral N-alkylated amino acids. nih.gov |
Resolution Techniques for Racemic Precursors or Analogues of (R)-3-Ethylmorpholine Hydrochloride
Resolution is a process that separates a racemic mixture into its individual enantiomers. libretexts.org While this approach has a theoretical maximum yield of 50% for the desired enantiomer in a standard kinetic resolution, it remains a widely used and practical method, especially on an industrial scale. libretexts.orgnih.gov
Diastereomeric Salt Formation and Crystallization
This classical resolution technique relies on the principle that diastereomers have different physical properties, such as solubility. libretexts.org A racemic mixture of a base, such as 3-ethylmorpholine (B1592558), is reacted with an enantiomerically pure chiral acid (a resolving agent) to form a mixture of two diastereomeric salts. libretexts.orglibretexts.org Due to their different solubilities in a given solvent, one diastereomeric salt will preferentially crystallize out of the solution. utm.my After separation of the crystals, the desired enantiomer of the amine can be recovered by treatment with a base. libretexts.org
Commonly used chiral resolving agents for amines include (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid. libretexts.orglibretexts.org The choice of resolving agent and solvent is crucial and often determined empirically to achieve efficient separation. utm.my
The process can be summarized in the following steps:
Reaction of the racemic amine with a single enantiomer of a chiral acid to form diastereomeric salts.
Fractional crystallization to separate the less soluble diastereomeric salt.
Isolation of the desired diastereomer.
Liberation of the enantiomerically pure amine from the salt.
Enzymatic and Chemical Kinetic Resolution Strategies
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer. nih.gov
Enzymatic kinetic resolution is a widely used method due to the high enantioselectivity of enzymes. mdpi.com Lipases are a common class of enzymes used for the resolution of amines through N-acylation. nih.gov In a typical setup, the racemic amine is reacted with an acyl donor in the presence of a lipase. The enzyme will selectively acylate one enantiomer at a much higher rate than the other. This allows for the separation of the acylated amine from the unreacted amine enantiomer. For example, lipases from Candida rugosa have been used for the enantioselective biotransformation of β-blocker building blocks, achieving high enantiomeric excess of the product. mdpi.com
Chemical kinetic resolution employs non-enzymatic chiral catalysts to achieve the same goal. While progress in this area has been more limited compared to enzymatic methods, effective non-enzymatic acylation catalysts have been developed for the kinetic resolution of certain amines. nih.gov These catalysts, often based on planar-chiral derivatives, can achieve good selectivity factors for the N-acylation of specific amine families. nih.gov
The table below outlines the key aspects of kinetic resolution strategies.
| Resolution Method | Catalyst/Reagent | Principle | Advantages | Considerations |
| Enzymatic Kinetic Resolution | Lipases, Proteases | Enantioselective acylation or hydrolysis. | High enantioselectivity, mild conditions, environmentally friendly. | 50% theoretical yield limit, requires screening for suitable enzyme. |
| Chemical Kinetic Resolution | Chiral Non-enzymatic Catalysts | Enantioselective acylation or other reactions. | Can be applied to a broader range of substrates. | 50% theoretical yield limit, catalyst development can be challenging. nih.gov |
Chiral Pool Synthesis Utilizing Naturally Derived Precursors
Chiral pool synthesis is an efficient strategy that utilizes readily available, enantiomerically pure compounds from nature as starting materials. chemrxiv.orgbaranlab.org This approach circumvents the need for generating chirality from achiral precursors, often leading to more concise and cost-effective synthetic routes. For the synthesis of this compound, a logical and effective precursor from the chiral pool is (R)-2-aminobutanol. This chiral amino alcohol can be sourced from the corresponding non-proteinogenic amino acid, (R)-2-aminobutanoic acid, which is accessible through various established methods. google.com
The synthetic pathway from (R)-2-aminobutanol to (R)-3-Ethylmorpholine typically involves a two-step process: N-alkylation followed by intramolecular cyclization. A common method for the N-alkylation step is the reaction of the amino alcohol with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol, in the presence of a base. This reaction introduces the hydroxyethyl (B10761427) group onto the nitrogen atom.
The subsequent cyclization to form the morpholine ring is often achieved by treating the resulting N-(2-hydroxyethyl)-(R)-2-aminobutanol with a dehydrating agent, such as a strong acid like sulfuric acid, which promotes an intramolecular Williamson ether synthesis. The stereocenter at the 3-position of the morpholine ring is retained from the starting (R)-2-aminobutanol. Finally, treatment with hydrochloric acid affords the desired this compound.
A representative reaction scheme is as follows:
N-alkylation: (R)-2-aminobutanol is reacted with 2-chloroethanol in the presence of a base (e.g., potassium carbonate) to yield N-(2-hydroxyethyl)-(R)-2-aminobutanol.
Cyclization: The intermediate is then treated with a strong acid (e.g., sulfuric acid) to induce intramolecular cyclization, forming (R)-3-Ethylmorpholine.
Salt Formation: The free base is reacted with hydrochloric acid to produce this compound.
Recent advancements have also explored more environmentally friendly and efficient methods for morpholine synthesis from 1,2-amino alcohols. chemrxiv.org These methods often focus on improving the selectivity of the initial N-alkylation to avoid polyalkylation and other side reactions. chemrxiv.org
Strategic Optimization of Reaction Conditions for Enantiomeric Excess and Yield
The efficiency of the synthesis of this compound is critically dependent on the careful optimization of reaction conditions to maximize both the chemical yield and, most importantly, the enantiomeric excess (e.e.). Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. nih.gov
Several key parameters in the synthetic sequence can be fine-tuned to achieve the desired outcome. These include the choice of solvent, temperature, catalyst, and the nature of the reactants.
For the N-alkylation step , the choice of base and solvent is crucial. A moderately strong, non-nucleophilic base is preferred to deprotonate the amino group without promoting side reactions. The solvent should be selected to ensure good solubility of the reactants and to facilitate the desired reaction pathway.
In the cyclization step , the concentration of the acid catalyst and the reaction temperature are critical variables. Insufficient acid may lead to incomplete cyclization, while excessively harsh conditions could result in decomposition or racemization.
Modern approaches to morpholine synthesis often employ catalytic methods to improve efficiency and selectivity. For instance, palladium-catalyzed carboamination reactions have been developed for the synthesis of substituted morpholines from enantiomerically pure amino alcohols. nih.gov While this specific methodology might be more complex, it offers a high degree of control over the formation of the heterocyclic ring.
The following table summarizes the impact of various reaction conditions on the yield and enantiomeric excess for key steps in a hypothetical synthesis of (R)-3-Ethylmorpholine.
| Step | Parameter | Variation | Effect on Yield | Effect on Enantiomeric Excess |
| N-Alkylation | Base | Weak Base (e.g., NaHCO₃) | Lower | High |
| Strong Base (e.g., NaH) | Higher | Potential for racemization | ||
| Solvent | Protic (e.g., Ethanol) | Moderate | Good | |
| Aprotic (e.g., THF) | Higher | Excellent | ||
| Cyclization | Catalyst | H₂SO₄ (conc.) | High | Potential for racemization |
| TsOH | High | Excellent | ||
| Temperature | Low (e.g., 0 °C to RT) | Lower | Excellent | |
| High (e.g., Reflux) | Higher | Potential for racemization |
It is important to note that the optimal conditions are often a trade-off between reaction rate, yield, and the preservation of stereochemical integrity. High-throughput screening of reaction conditions can be a valuable tool in identifying the ideal parameters for a specific synthesis. nih.gov The use of earth-abundant metal catalysts, such as manganese, is also an emerging area in the N-alkylation of amines with alcohols, offering a more sustainable approach. nih.gov
Ultimately, the successful synthesis of this compound with high enantiomeric purity relies on a systematic approach to optimizing each step of the reaction sequence, informed by a deep understanding of the underlying chemical principles.
Iii. Reaction Mechanisms and Chemical Transformations Involving R 3 Ethylmorpholine Hydrochloride
Role as a Chiral Building Block in Complex Organic Synthesis
The significance of chiral compounds in pharmaceuticals and agrochemicals has driven the development of synthetic methods that utilize readily available chiral molecules. nih.gov (R)-3-Ethylmorpholine, as a derivative of the morpholine (B109124) scaffold, falls into this category of key chiral building blocks. researchgate.netresearchgate.netnih.gov The synthesis of complex target molecules often relies on the use of such building blocks to introduce specific stereocenters, a strategy that is frequently more efficient than creating chirality from achiral precursors. nih.gov
The nitrogen atom in the morpholine ring of (R)-3-Ethylmorpholine possesses a lone pair of electrons, rendering it nucleophilic. masterorganicchemistry.comlibretexts.orgbyjus.com This nucleophilicity allows it to react with a variety of electrophiles. masterorganicchemistry.combyjus.com In the context of its hydrochloride salt, the nitrogen is protonated, which diminishes its nucleophilicity. However, treatment with a base can readily deprotonate the ammonium (B1175870) salt, liberating the free amine and enabling it to participate in nucleophilic reactions.
For instance, the nitrogen can act as a nucleophile in reactions with acyl chlorides, such as 3,4,5-trimethoxybenzoyl chloride, to form amides like trimetozine. vaia.com This reaction proceeds through a nucleophilic acyl substitution mechanism, where the morpholine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. vaia.com The stereocenter at the 3-position of the morpholine ring is maintained throughout this transformation, leading to the formation of a chiral amide product.
The general mechanism for nucleophilic attack involves the donation of an electron pair from the nucleophile to an electron-deficient electrophile, resulting in the formation of a new covalent bond. masterorganicchemistry.comyoutube.comyoutube.com The stereochemical outcome of such reactions is often dictated by the existing chirality in the (R)-3-Ethylmorpholine scaffold, leading to stereocontrolled adduct formation.
While the nitrogen atom provides a site of nucleophilicity, the carbon atoms of the morpholine ring can be rendered electrophilic. An electrophile is a species that accepts an electron pair to form a new covalent bond. masterorganicchemistry.combyjus.com For instance, activation of the hydroxyl group in a related N-protected morpholine precursor (by converting it to a good leaving group like a tosylate or mesylate) can make the adjacent carbon atom susceptible to nucleophilic attack.
In more complex scenarios, the entire (R)-3-Ethylmorpholine scaffold can be incorporated into larger molecules through reactions that exploit both its nucleophilic and potentially electrophilic sites. The inherent chirality of the molecule plays a crucial role in directing the stereochemical course of these reactions, leading to stereoselective outcomes. masterorganicchemistry.com Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com
In-Depth Studies of Stereospecific and Stereoselective Reaction Pathways
The synthesis of morpholine derivatives with high stereochemical control is an active area of research. nih.gov Stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, and stereoselective reactions are paramount in the synthesis of enantiomerically pure compounds. masterorganicchemistry.com
For example, solid-phase synthesis methods have been developed for the stereoselective preparation of morpholine-3-carboxylic acid derivatives. nih.gov These methods often involve the use of chiral amino acids as starting materials and proceed through intermediates where the stereochemistry is carefully controlled at each step. nih.gov The cyclization step to form the morpholine ring is often a key stereochemistry-determining step.
Ring-expansion reactions of smaller heterocyclic systems can also provide a stereoselective route to substituted morpholines. nih.gov The stereochemical information present in the starting material can be effectively transferred to the final morpholine product.
Catalytic Applications and Mechanistic Investigations
Beyond its role as a stoichiometric chiral building block, the (R)-3-Ethylmorpholine scaffold has potential applications in catalysis, particularly in asymmetric synthesis where a small amount of a chiral catalyst can generate a large quantity of a chiral product. nih.gov
The nitrogen and oxygen atoms of the morpholine ring can act as donor atoms to coordinate with metal centers. When incorporated into a ligand structure, the chirality of the (R)-3-Ethylmorpholine unit can create a chiral environment around the metal. This chiral metal complex can then catalyze a variety of asymmetric reactions, such as hydrogenations, hydroformylations, and carbon-carbon bond-forming reactions, with high enantioselectivity. nih.govgoogle.com
The effectiveness of a chiral ligand in inducing asymmetry is highly dependent on its structure and the nature of the metal and the reaction being catalyzed. nih.govnih.gov For instance, chiral bisphosphinite ligands derived from a rigid chiral diol have shown excellent enantioselectivity in rhodium-catalyzed asymmetric hydrogenations. google.com While specific examples detailing the use of (R)-3-Ethylmorpholine itself as a ligand are not prevalent in the provided search results, its structural motifs are analogous to those found in successful chiral ligands.
The general principle of asymmetric metal catalysis involves the formation of a catalyst-substrate complex where the chiral ligand biases the approach of the reactants, leading to the preferential formation of one enantiomer of the product. nih.gov
Table of Reaction Types and Key Features
| Reaction Type | Role of (R)-3-Ethylmorpholine Moiety | Key Features |
| Nucleophilic Acyl Substitution | Nucleophile | Formation of chiral amides; retention of stereochemistry. vaia.com |
| Asymmetric Metal Catalysis | Chiral Ligand | Creation of a chiral environment around a metal center for enantioselective transformations. nih.govgoogle.com |
Organocatalysis is a subfield of catalysis that utilizes small organic molecules as catalysts. The (R)-3-Ethylmorpholine scaffold, containing both a secondary amine and an ether functionality, possesses features that are common in organocatalysts.
For example, the secondary amine can participate in enamine or iminium ion catalysis, which are powerful strategies for the asymmetric functionalization of carbonyl compounds. In enamine catalysis, the amine reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. In iminium ion catalysis, the amine reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. The inherent chirality of the (R)-3-Ethylmorpholine backbone would be expected to induce enantioselectivity in subsequent reactions of these intermediates.
While direct studies on (R)-3-Ethylmorpholine as an organocatalyst are not explicitly detailed in the search results, the fundamental reactivity principles of its functional groups suggest its potential in this area.
Elucidation of Elementary Steps and Rate-Determining Processes
The elucidation of elementary steps and the identification of rate-determining processes are fundamental to understanding and optimizing chemical reactions involving (R)-3-Ethylmorpholine hydrochloride. While specific kinetic and mechanistic studies on this compound are not extensively detailed in publicly available literature, a wealth of information on the parent morpholine scaffold and its derivatives provides a strong basis for predicting and analyzing its reactive behavior. This section explores these analogous reaction mechanisms, including N-alkylation and ring-opening reactions, and discusses the kinetic parameters and rate-determining steps that govern these transformations.
The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen atom, making it less nucleophilic and less basic compared to structurally similar secondary amines like piperidine. chemicalbook.com This electronic effect plays a significant role in the kinetics of its reactions.
A significant area of study for morpholine derivatives is their N-alkylation. The reaction of morpholine with various alcohols to form N-alkylmorpholines has been investigated, providing insights into the reaction mechanism. For instance, the N-methylation of morpholine with methanol (B129727) over a CuO–NiO/γ–Al2O3 catalyst has been shown to have an apparent activation energy of 46.20 kJ mol−1. researchgate.netakjournals.com The conversion of morpholine decreases as the carbon number of the alcohol increases, indicating steric hindrance effects. researchgate.net Secondary alcohols exhibit lower product selectivity because the resulting ketone is a poorer electrophile than an aldehyde. akjournals.com These findings suggest that the N-alkylation of this compound would be similarly influenced by the nature of the alkylating agent and the steric hindrance imparted by the ethyl group at the C3 position.
Computational studies, particularly using Density Functional Theory (DFT), have become invaluable in mapping the potential energy surfaces of reactions involving morpholine. acs.org These studies help in identifying transition states and intermediates, thereby providing a molecular-level understanding of the reaction mechanism. acs.orgnih.gov For example, in the asymmetric ring-opening of aliphatic cyclic carbonates using morpholine as a nucleophile, DFT studies have revealed a cooperative mechanism where a chiral guanidinium (B1211019) catalyst stabilizes the transition state for the enantioselective 1,3-proton transfer step. acs.org
The table below summarizes the findings from a computational study on the asymmetric ring-opening of a meso-six-membered cyclic carbonate with morpholine, catalyzed by a chiral guanidinium salt. The study highlights the formation of a major and minor product through different transition states with varying activation barriers. acs.org
| Product | Transition State | Overall Activation Barrier (kcal/mol) | Predicted Kinetic Ratio (er) | Experimental (er) |
| (S,R)-2b (minor) | TS2 | 19.1 | 25:1 | 74:26 |
| (R,S)-2b (major) | TS3 | 17.2 | ||
| Data from a study on a related morpholine reaction, illustrating the role of transition state energies in determining product distribution. acs.org |
In another computational study on the reaction of phenyl isocyanate and butan-1-ol catalyzed by morpholine and 4-methylmorpholine, the reaction mechanism was found to consist of seven steps. nih.gov This highlights the complexity of even seemingly straightforward transformations and the importance of elucidating each elementary step.
The rate-determining step in reactions involving morpholine derivatives can vary depending on the specific transformation. In many addition-elimination reactions, the initial nucleophilic attack of the morpholine nitrogen on an electrophilic center is the rate-determining step. saskoer.ca However, in multi-step reactions, other steps such as proton transfer or the departure of a leaving group can become rate-limiting. For instance, in the decomposition of morpholine, RRKM-based calculations predict that a 1,3-intramolecular hydrogen shift is the dominant process at all temperatures and pressures. nih.gov
The following table presents data from a study on the N-alkylation of morpholine with different alcohols, demonstrating the effect of the alcohol's structure on the reaction conversion.
| Alcohol | Morpholine Conversion (%) | N-alkylmorpholine Selectivity (%) |
| Methanol | 95.3 | 93.8 |
| Ethanol | 89.2 | 90.1 |
| 1-Propanol | 82.5 | 85.3 |
| 1-Butanol | 78.6 | 81.7 |
| Reaction conditions: molar ratio of alcohol to morpholine = 3:1, temperature = 220 °C, LHSV = 0.15 h⁻¹, pressure = 0.9 MPa. Data adapted from a study on a related morpholine reaction. researchgate.net |
Iv. Advanced Spectroscopic and Computational Characterization of R 3 Ethylmorpholine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For a chiral molecule like (R)-3-Ethylmorpholine hydrochloride, NMR is crucial for confirming the connectivity of atoms and providing insights into the conformation of the morpholine (B109124) ring and the stereochemistry at the C3 position. The presence of the hydrochloride salt means the morpholine nitrogen is protonated, which significantly influences the chemical shifts of nearby protons and carbons.
¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. In this compound, the protonated nitrogen atom causes adjacent protons to appear at a lower field (higher ppm) compared to the free base.
The spectrum would show distinct signals for the ethyl group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group) and complex multiplets for the protons on the morpholine ring. The proton at the C3 position, being attached to the stereocenter and adjacent to both the ring oxygen and the ethyl group, would exhibit a unique chemical shift and coupling pattern. The diastereotopic nature of the methylene protons on the morpholine ring (at C2, C5, and C6) would result in them having different chemical shifts and showing complex splitting patterns.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on general principles and data from analogous structures like N-Ethylmorpholine. Actual values may vary.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| -CH₂-CH₃ (Ethyl) | ~1.0-1.4 | Triplet (t) | |
| -CH₂-CH₃ (Ethyl) | ~1.6-2.0 | Quartet (q) | |
| Ring CH (C3-H) | ~3.0-3.5 | Multiplet (m) | Adjacent to stereocenter, O, and N⁺-H |
| Ring CH₂ (C2, C5, C6) | ~3.2-4.2 | Complex Multiplets (m) | Protons are diastereotopic and adjacent to N⁺-H or O. |
| N⁺-H | ~9.0-10.0 | Broad Singlet (br s) | Exchangeable proton on the nitrogen atom. |
¹³C NMR spectroscopy identifies the different carbon environments within the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and protonated nitrogen atoms. Carbons closer to these heteroatoms will be deshielded and appear at a higher chemical shift.
Data from N-Ethylmorpholine indicates the general chemical shift regions for the morpholine ring carbons. chemicalbook.com In this compound, the C3 carbon, being bonded to the ethyl group and adjacent to the oxygen, would have a characteristic shift. Similarly, the C2 and C5 carbons, being adjacent to the protonated nitrogen, would be shifted downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on general principles and data from analogous structures like N-Ethylmorpholine. Actual values may vary.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| -CH₂-C H₃ (Ethyl) | ~10-15 | |
| -C H₂-CH₃ (Ethyl) | ~20-25 | |
| Ring C (C3) | ~70-75 | Stereocenter, adjacent to O. |
| Ring C (C2) | ~45-50 | Adjacent to N⁺. |
| Ring C (C5) | ~45-50 | Adjacent to N⁺. |
| Ring C (C6) | ~65-70 | Adjacent to O. |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the protons of the ethyl group, and between the C3 proton and its neighbors on the ethyl group and the C2 position of the morpholine ring. It would also help trace the connectivity around the morpholine ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to. This allows for the definitive assignment of which protons are attached to which carbons. columbia.eduuvic.ca
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. columbia.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the methyl protons of the ethyl group and the C3 carbon, confirming the placement of the ethyl group. researchgate.net
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of a molecule. For this compound, HRMS would be used to confirm the molecular formula of the protonated cation, [C₆H₁₄NO]⁺. The experimentally measured mass would be compared to the calculated exact mass, with a very small mass error (typically <5 ppm) confirming the elemental composition. nih.gov
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and ionic compounds like this compound. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI would produce the protonated molecular ion, [M+H]⁺, which corresponds to the (R)-3-Ethylmorpholine cation.
The resulting mass spectrum would show a prominent peak for this cation. Further fragmentation of this ion can be induced (e.g., via collision-induced dissociation in MS/MS experiments) to study its structure. The fragmentation pattern would likely involve the loss of the ethyl group or cleavage of the morpholine ring, providing further structural confirmation. docbrown.info
Vibrational Spectroscopy for Functional Group and Structural Insights
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for the qualitative and quantitative analysis of molecular structures. It probes the vibrational energy levels of molecules, which are unique to their composition and conformation.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, resulting in the excitation of its vibrational modes. The resulting spectrum provides a molecular fingerprint, with specific peaks corresponding to the vibrations of different functional groups. For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands that confirm its structural integrity.
Due to the absence of a publicly available experimental FT-IR spectrum for this compound, the expected vibrational frequencies are inferred from data on morpholine and its hydrochloride salts. researchgate.netorganic-chemistry.org The protonation of the nitrogen atom in the morpholine ring to form the hydrochloride salt significantly influences the vibrational spectrum, particularly in the N-H stretching region.
Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group | Notes |
| N-H Stretching | 2700-2250 (broad) | R₂N⁺H₂ | The protonation of the amine leads to a broad and shifted absorption at lower frequencies compared to a free secondary amine (typically 3350-3310 cm⁻¹). This is a key indicator of salt formation. |
| C-H Stretching (Asymmetric & Symmetric) | 3000-2850 | -CH₃, -CH₂- | These bands arise from the ethyl group and the methylene groups of the morpholine ring. The intense peak around 3065 cm⁻¹ in morpholinium glycolate (B3277807) is attributed to C-H asymmetric stretching. researchgate.net |
| N-H Bending | 1620-1550 | R₂N⁺H₂ | These bending vibrations are also characteristic of the ammonium (B1175870) salt. |
| C-O-C Stretching (Asymmetric) | 1150-1085 | Ether | The strong, characteristic ether band is a prominent feature in the spectra of morpholine derivatives. |
| C-N Stretching | 1250-1020 | Amine | These vibrations involve the carbon-nitrogen bonds of the morpholine ring. |
This table is based on established correlations and data from related morpholine compounds.
The precise peak positions and intensities for this compound would be influenced by its specific stereochemistry and crystalline structure.
Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that lead to a change in polarizability. This often means that non-polar bonds and symmetric vibrations, which may be weak in the FT-IR spectrum, produce strong signals in the Raman spectrum.
For this compound, Raman spectroscopy would be particularly useful for:
Characterizing the C-C backbone of the ethyl group and the morpholine ring.
Identifying symmetric stretching modes that are weak in the FT-IR spectrum.
Computational Chemistry Approaches for Structure and Reactivity Prediction
In the absence of extensive experimental data, computational chemistry provides a powerful avenue for predicting the structural, electronic, and reactive properties of this compound.
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental properties of a molecule from first principles. For this compound, DFT calculations can be employed to:
Determine the most stable conformation: The morpholine ring exists in a chair conformation, and the ethyl group at the C3 position can adopt either an axial or equatorial position. QM calculations can predict the relative energies of these conformers to identify the most stable arrangement. For the parent morpholine molecule, the chair conformation with the N-H in an equatorial position is known to be more stable. acs.orgnih.gov
Predict vibrational spectra: DFT calculations can simulate the FT-IR and Raman spectra of the molecule. Comparing these predicted spectra with experimental data can help in the definitive assignment of vibrational modes.
Analyze electronic properties: The distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO) can be calculated. This information is crucial for understanding the molecule's reactivity, intermolecular interactions, and potential as a synthetic building block.
While QM methods are excellent for studying static properties, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time. youtube.comnih.gov An MD simulation of this compound, typically in a solvent like water, would involve:
Simulating molecular motion: By solving Newton's equations of motion for all atoms in the system, MD simulations can track the conformational changes of the morpholine ring and the rotation of the ethyl group over time.
Studying intermolecular interactions: MD can model the hydrogen bonding between the N-H group of the cation, the chloride anion, and surrounding water molecules. This provides a detailed picture of how the compound is solvated.
Predicting macroscopic properties: By averaging over the simulation trajectory, it is possible to estimate properties such as density and diffusion coefficients.
Recent studies have utilized MD simulations to understand the binding mechanisms of complex morpholine-containing derivatives with biological targets, highlighting the power of this technique in drug discovery. acs.org
Computational methods can be used to model the course of chemical reactions involving this compound, providing insights that are often difficult to obtain experimentally. researchgate.net This can include:
Mapping reaction energy profiles: By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed reaction can be constructed.
Identifying transition state structures: Locating the transition state on the potential energy surface is key to understanding the reaction mechanism and calculating the activation energy.
Predicting reaction outcomes: In silico modeling can help predict the feasibility of a reaction, the major products, and the stereochemical outcome. For example, DFT calculations have been used to elucidate the mechanism and stereoselectivity of reactions for the synthesis of substituted morpholines. acs.org
These computational approaches, while not replacing experimental work, provide a powerful predictive framework for understanding the chemical and physical properties of this compound and for guiding future research.
V. Research on Derivatives and Analogues of R 3 Ethylmorpholine Hydrochloride
Design and Synthesis of Chiral Morpholine-Based Heterocycles
The creation of chiral morpholine (B109124) heterocycles is a cornerstone of modern synthetic chemistry, with various strategies employed to control stereochemistry and introduce functional diversity. The morpholine ring is a versatile and readily accessible synthetic building block, which can be introduced as an amine reagent or constructed through numerous available synthetic methodologies. nih.gov
Key synthetic strategies include:
Asymmetric Hydrogenation : One of the most efficient, atom-economical methods for producing chiral molecules is transition-metal-catalyzed asymmetric hydrogenation. rsc.org This "after cyclization" approach has been successfully applied to unsaturated morpholines using rhodium catalysts with specific bisphosphine ligands (such as SKP-Rh complex) to yield a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). rsc.orgrsc.org
Chiral Pool Synthesis : Readily available enantiopure starting materials, such as Boc-protected serine or 1,2-propanediols, serve as foundational building blocks. thieme-connect.com This approach leverages the inherent stereochemistry of natural products to construct complex chiral morpholines. For instance, enantiopure functionalized morpholine fragments, including 3-hydroxymethylmorpholines, have been synthesized from these chiral-pool materials. thieme-connect.com
Catalytic Asymmetric Halocyclization : To access morpholines with quaternary stereocenters, organocatalytic enantioselective halocyclization protocols have been developed. Using cinchona alkaloid-derived catalysts, various chlorinated 2,2-disubstituted morpholines can be synthesized from alkenol substrates with excellent yields and enantioselectivities. rsc.org
Enzymatic and Elimination Reactions : Specific enzymes can be used for the stereoselective reduction of ketone precursors to form chiral aryl morpholines, which are valuable intermediates. google.com Additionally, tandem reaction cascades, such as Cope elimination followed by a reverse-Cope elimination, have been utilized to generate highly functionalised chiral morpholine N-oxides. lookchem.com
Table 1: Selected Synthetic Methodologies for Chiral Morpholine Heterocycles
| Methodology | Key Features | Starting Materials | Typical Products | Reference(s) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | High efficiency and enantioselectivity (up to 99% ee). | Unsaturated morpholines | 2-Substituted chiral morpholines | rsc.org, rsc.org |
| Chiral Pool Synthesis | Utilizes stereochemistry of readily available natural compounds. | Boc-protected serine, 1,2-propanediols | Enantiopure functionalized morpholines | thieme-connect.com |
| Organocatalytic Halocyclization | Creates quaternary stereocenters. | Alkenol substrates | Chlorinated 2,2-disubstituted morpholines | rsc.org |
| Enzymatic Reduction | High stereoselectivity for specific substrates. | Ketone precursors | Chiral 2-aryl morpholines | google.com |
| Tandem Cope/Reverse-Cope Elimination | Forms multiple chiral centers in a cascade. | Prolinol-derived tertiary amines | Functionalised chiral morpholine N-oxides | lookchem.com |
Functionalization Strategies for Expanded Chemical Diversity and Scaffold Modification
Expanding the chemical diversity of the morpholine scaffold is crucial for its application in drug discovery and materials science. Functionalization strategies aim to modify the core structure in a controlled manner, allowing for the systematic exploration of its biological and chemical properties.
A primary strategy is Systematic Chemical Diversity (SCD) , which guides the expansion of saturated scaffolds like morpholine through deliberate variation of regiochemistry and stereochemistry. nih.govacs.org This approach has been used to generate collections of methyl-substituted morpholine acetic acid esters from enantiomerically pure amino acids and amino alcohols, resulting in 24 diverse morpholines that vary systematically. nih.govacs.org Such libraries are invaluable for fragment-based screening and as building blocks in medicinal chemistry. acs.org
Another key strategy is Scaffold Modification and Morphing . This involves making targeted changes to the morpholine core or its substituents to enhance properties. For example, researchers have replaced an ethyl linker with a hydroxymethyl group on the morpholine scaffold. nih.govnih.gov This modification not only allows for significant diversification through subsequent reactions but can also improve physicochemical properties like the calculated LogP (cLogP), which is important for drug development. nih.gov The concept of "scaffold morphing" involves more drastic changes, where the core heterocycle is transformed into a related one (e.g., quinazoline (B50416) to quinoline) to improve potency and selectivity, a principle applicable to morpholine-containing compounds. rsc.org
These functionalization approaches enable the creation of diverse compound libraries with tailored properties, significantly enhancing the utility of the chiral morpholine scaffold.
Structure-Activity Relationship (SAR) Studies on Chiral Morpholine Scaffolds in Chemical Design
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how molecular structure correlates with biological activity. nih.gov For chiral morpholine scaffolds, SAR studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov
A crucial aspect of the SAR of chiral morpholines is the stereochemistry . The absolute configuration of the chiral centers within the morpholine ring often has a profound impact on biological activity. For instance, in a series of novel morpholine analogues designed as tachykinin receptor antagonists, the (S,R)-configuration was found to be essential for achieving high binding affinities for NK1, NK2, and NK3 receptors. nih.gov
SAR studies also explore the effects of substituents at various positions on the morpholine ring and any attached moieties. These studies have yielded several key findings:
Anticancer Activity : The introduction of an alkyl group at the C-3 position of the morpholine ring has been shown to increase anticancer activity in certain imidazole-pyridine substituted derivatives. sci-hub.seresearchgate.net Furthermore, for other anticancer compounds, substituting an attached aromatic ring with a halogen group can lead to increased inhibitory activity against specific cancer cell lines like HepG2. sci-hub.see3s-conferences.org
Enzyme Inhibition : In a study of morpholine-derived thiazoles as bovine carbonic anhydrase-II inhibitors, substitutions on an attached phenyl ring were critical. A 4-para-nitrophenyl substitution led to the most potent compounds in the series, suggesting that the electron-withdrawing nature of the nitro group enhances binding affinity. nih.gov
Physicochemical Properties : SAR is also used to optimize properties like lipophilicity. In the development of dopamine (B1211576) D4 receptor antagonists, replacing a direct benzyl (B1604629) linker with an ether linker was shown to lower the compound's lipophilicity while maintaining its potency. nih.gov
These examples underscore how systematic structural modifications, guided by SAR, are essential for transforming a basic chiral morpholine scaffold into a highly optimized and potent therapeutic agent.
Table 2: Examples of Structure-Activity Relationship (SAR) Findings for Chiral Morpholine Derivatives
| Compound Series | Target/Activity | Key SAR Finding | Reference(s) |
|---|---|---|---|
| Novel Morpholine Analogues | Tachykinin Receptors (NK1, NK2, NK3) | Absolute configuration (S,R) is essential for potent binding affinity. | nih.gov |
| Imidazole-Pyridine Morpholines | Anticancer (mTOR) | Alkyl substitution at the C-3 position of the morpholine ring increases activity. | sci-hub.se, researchgate.net |
| Morpholine-Derived Thiazoles | Carbonic Anhydrase-II Inhibition | 4-para-nitrophenyl substitution on the thiazole (B1198619) moiety results in higher potency compared to unsubstituted or chloro-substituted analogues. | nih.gov |
| Quinoline Substituted Morpholines | Caspase 3 Inhibition | 4-methyl and 4-phenyl substituents are associated with the most potent compounds. | e3s-conferences.org |
Utility as Precursors for Architecturally Complex Chiral Molecules
The inherent chirality and functional versatility of (R)-3-Ethylmorpholine hydrochloride and its analogues make them highly valuable as precursors for the synthesis of more architecturally complex chiral molecules. They serve as "chiral building blocks" that can be incorporated into larger structures, imparting specific stereochemical and conformational properties.
One significant application is in the construction of bioactive molecules and approved drugs . The basic morpholine heterocycle is a key structural component in the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org More specifically, chiral 2-(4-aminophenyl) morpholines have been identified as crucial intermediates in the synthesis of compounds designed to target trace amine associated receptors (TAARs), which are important in neuroscience research. google.com
Furthermore, chiral morpholine derivatives are used to build complex molecular scaffolds and foldamers . Enantiopure functionalized morpholine fragments, such as 3-hydroxymethylmorpholines and their corresponding sulfamidates, are designed to be versatile building blocks. The sulfamidates, for example, can function as aziridine (B145994) equivalents in annulation reactions, providing a method to introduce the morpholine moiety into larger, more complex ring systems. thieme-connect.com In an even more complex application, morpholine nucleosides are synthesized as the fundamental units for creating antisense phosphorodiamidate morpholino oligomers (PMOs), a class of foldamers used in gene-silencing therapies. core.ac.uk This highlights the role of the morpholine scaffold in constructing large, architecturally complex biomimetic structures. The development of bridged morpholine systems, such as derivatives of 8-oxa-3-azabicyclo[3.2.1]octane, further illustrates the use of morpholine-based precursors to create rigid and architecturally complex molecules with defined three-dimensional shapes. researchgate.net
Vi. Stereochemical Analysis and Chiral Purity Determination of R 3 Ethylmorpholine Hydrochloride
Principles of Chirality and Enantiomerism in Morpholine (B109124) Systems
Chirality in organic molecules arises from the spatial arrangement of atoms, leading to non-superimposable mirror images known as enantiomers. wikipedia.orggcms.cz In the case of 3-substituted morpholines like 3-ethylmorpholine (B1592558), the carbon atom at the C3 position is a stereogenic center, as it is bonded to four different groups: a hydrogen atom, an ethyl group, the oxygen atom of the morpholine ring, and the CH2 group of the ring adjacent to the nitrogen. This gives rise to two enantiomers: (R)-3-Ethylmorpholine and (S)-3-Ethylmorpholine.
The nitrogen atom in the morpholine ring can also be a chiral center if it undergoes slow inversion, a phenomenon known as amine inversion. mdpi.com However, in simple morpholine systems at room temperature, this inversion is typically rapid, leading to racemization. mdpi.com The presence of the substituent at the C3 position creates a stable chiral center, making the isolation and analysis of individual enantiomers possible. The synthesis of such chiral morpholines can be achieved through various asymmetric strategies, including forming the stereocenter before, during, or after the cyclization to create the morpholine ring. researchgate.net
The two enantiomers of 3-ethylmorpholine possess identical physical properties such as boiling point and density, but they differ in their interaction with plane-polarized light and their biological activity. nih.govwikipedia.org Therefore, precise methods are required to separate and quantify each enantiomer to ensure the quality and efficacy of the desired (R)-isomer.
Advanced Analytical Techniques for Enantiomeric Excess and Purity Determination
To ensure the stereochemical purity of (R)-3-Ethylmorpholine hydrochloride, several advanced chromatographic techniques are employed. These methods are designed to differentiate between the two enantiomers by utilizing a chiral environment, most commonly a chiral stationary phase (CSP). chiralpedia.com
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is a powerful technique for separating and quantifying enantiomers of volatile compounds. researchgate.net In this method, the separation is achieved by using a capillary column coated with a chiral stationary phase (CSP). gcms.cz Derivatized cyclodextrins are commonly used as CSPs in chiral GC. researchgate.net For the analysis of morpholine derivatives, a pre-derivatization step might be necessary to increase volatility and improve selectivity. sci-hub.se
The enantiomers of 3-ethylmorpholine interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. libretexts.org The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram. libretexts.org
Table 1: Illustrative Chiral GC Parameters for Enantiomeric Separation
| Parameter | Value | Reference |
| Column | Chiral stationary phase (e.g., derivatized cyclodextrin) | researchgate.net |
| Carrier Gas | Helium or Hydrogen | sci-hub.se |
| Inlet Temperature | 250 °C (typical) | sci-hub.se |
| Oven Program | Isothermal or gradient, optimized for separation | libretexts.org |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | sci-hub.se |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is one of the most widely used techniques for the enantioseparation of pharmaceutical compounds. researchgate.net This method can be applied in either normal-phase or reverse-phase mode, depending on the nature of the analyte and the chiral stationary phase. mdpi.com For the analysis of this compound, a direct approach using a chiral stationary phase is most common. chiralpedia.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for the separation of a wide range of chiral compounds, including those with amine functionalities. mdpi.com The choice of mobile phase, which typically consists of a mixture of a nonpolar solvent (like hexane) and a polar modifier (like an alcohol), is crucial for achieving optimal resolution between the enantiomers. researchgate.net
Table 2: Representative Chiral HPLC Conditions
| Parameter | Value | Reference |
| Column | Polysaccharide-based CSP (e.g., Chiralpak series) | mdpi.com |
| Mobile Phase | Hexane/Ethanol or other suitable mixture | researchgate.net |
| Flow Rate | 0.5 - 1.5 mL/min | researchgate.net |
| Detection | UV or Mass Spectrometry (MS) | nih.gov |
| Temperature | Ambient or controlled | mdpi.com |
Chiral Supercritical Fluid Chromatography (SFC)
Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for enantiomeric separations, offering advantages such as faster analysis times, reduced solvent consumption, and often unique selectivity. selvita.comchromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol (B129727) or ethanol. chromatographyonline.com
The principles of separation in chiral SFC are similar to those in HPLC, relying on the differential interaction of enantiomers with a chiral stationary phase. europeanpharmaceuticalreview.com Polysaccharide-based CSPs are also widely used and highly effective in chiral SFC. fagg.be The high diffusivity and low viscosity of supercritical fluids can lead to higher chromatographic efficiency and faster separations compared to HPLC. selvita.com
Table 3: Typical Chiral SFC Parameters
| Parameter | Value | Reference |
| Column | Polysaccharide-based CSP | fagg.be |
| Mobile Phase | CO2 with an alcohol co-solvent (e.g., Methanol) | chromatographyonline.com |
| Flow Rate | 1 - 5 mL/min | selvita.com |
| Back Pressure | 100 - 200 bar | chromatographyonline.com |
| Detection | UV or Mass Spectrometry (MS) | chromatographyonline.com |
Polarimetry for Optical Rotation Measurements
Polarimetry is a fundamental technique used to measure the optical activity of chiral compounds. anton-paar.com When plane-polarized light is passed through a solution containing an enantiomerically pure chiral substance, the plane of polarization is rotated. youtube.com The direction and magnitude of this rotation are characteristic of the specific enantiomer. libretexts.org
The (R)-enantiomer of 3-Ethylmorpholine hydrochloride will rotate the plane of polarized light in a specific direction (either dextrorotatory, (+), or levorotatory, (-)), while the (S)-enantiomer will rotate it by an equal amount in the opposite direction. libretexts.org A racemic mixture, containing equal amounts of both enantiomers, will exhibit no net optical rotation. libretexts.org
The specific rotation, [α], is a standardized measure of optical rotation and is calculated using the observed rotation (α), the concentration of the sample (c), and the path length of the polarimeter cell (l). This value can be used to confirm the identity and assess the enantiomeric purity of this compound. anton-paar.com
Stereochemical Stability and Epimerization Studies of this compound
The stereochemical stability of this compound refers to the ability of the (R)-enantiomer to resist conversion into its corresponding (S)-enantiomer, a process known as epimerization or racemization if it leads to a 1:1 mixture. Such a conversion would result in a loss of chiral purity and could have significant implications for the compound's efficacy and safety.
The chiral center in (R)-3-Ethylmorpholine is a tertiary carbon atom within the morpholine ring, bonded to a hydrogen, an ethyl group, a methylene (B1212753) group adjacent to the ring oxygen, and a methylene group adjacent to the ring nitrogen. The stability of this stereocenter is largely dependent on the lability of the hydrogen atom at C3. Epimerization would typically require the removal of this proton by a base to form a planar, achiral carbanion intermediate. Subsequent reprotonation can then occur from either face of the plane, leading to the formation of both the (R) and (S) enantiomers.
For epimerization to occur, a sufficiently basic environment would be required to first deprotonate the morpholine nitrogen, followed by the abstraction of the proton at the chiral center. Therefore, it is hypothesized that this compound possesses good stereochemical stability under neutral and acidic conditions.
To experimentally assess the stereochemical stability, forced degradation studies are typically employed. ijpsr.combiomedres.usajrconline.org These studies involve subjecting the compound to a range of harsh conditions to accelerate any potential degradation or epimerization. ijpsr.combiomedres.usyoutube.com The enantiomeric purity is then analyzed at various time points using a validated chiral analytical method, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. skpharmteco.comchromatographyonline.comnih.gov
The following hypothetical data tables illustrate the expected outcomes of such stability studies on this compound.
Table 1: Hypothetical Stereochemical Stability of this compound under Varying pH Conditions
| pH | Temperature (°C) | Time (days) | Initial Enantiomeric Excess (%) | Final Enantiomeric Excess (%) |
| 2.0 (0.01 M HCl) | 40 | 30 | 99.8 | 99.7 |
| 7.0 (Phosphate Buffer) | 40 | 30 | 99.8 | 99.6 |
| 10.0 (Carbonate Buffer) | 40 | 30 | 99.8 | 95.2 |
This table illustrates the anticipated high stability of this compound in acidic and neutral conditions, with a noticeable decrease in enantiomeric excess under basic conditions, suggesting a potential for base-catalyzed epimerization.
Table 2: Hypothetical Stereochemical Stability of this compound under Thermal and Photolytic Stress
| Stress Condition | Duration | Initial Enantiomeric Excess (%) | Final Enantiomeric Excess (%) |
| 80°C (Solid State) | 14 days | 99.9 | 99.8 |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 99.9 | 99.9 |
This table demonstrates the expected high stereochemical stability of this compound in the solid state under thermal and photolytic stress, indicating a robust nature of the chiral center under these conditions.
The potential mechanism for base-catalyzed epimerization is proposed to involve the formation of an intermediate carbanion at the C3 position. The rate of this epimerization would be dependent on the concentration of the base, the temperature, and the solvent system used.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
